4-Nitrotoluene-d7

LC‑MS/MS Stable Isotope Dilution Internal Standard Selection

4-Nitrotoluene-d7 is a fully deuterated internal standard for LC-MS and GC-MS quantification of 4-nitrotoluene. The +7 Da mass shift eliminates isotopic cross-talk, ensuring accurate trace analysis in environmental, biological, and industrial matrices. Procure this high-purity (≥98%) isotopic analog for reliable method validation and regulatory compliance.

Molecular Formula C7H7NO2
Molecular Weight 144.181
CAS No. 84344-19-4
Cat. No. B562404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrotoluene-d7
CAS84344-19-4
Synonymspara-Nitrotoluene-d7;  4-Nitrotoluol-d7;  4-Methyl-1-nitrobenzene-d7;  NSC 9579-d7; 
Molecular FormulaC7H7NO2
Molecular Weight144.181
Structural Identifiers
SMILESCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D
InChIKeyZPTVNYMJQHSSEA-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrotoluene-d7 (CAS 84344-19-4) – Deuterated Internal Standard for Quantitative LC‑MS Analysis of Nitrotoluenes


4‑Nitrotoluene‑d7 (4‑NT‑d7) is a fully deuterated isotopic analog of 4‑nitrotoluene (4‑NT), in which all seven hydrogen atoms of the parent molecule are replaced by deuterium [REFS‑1]. It is supplied as a pale yellow solid with a molecular formula of C₇D₇NO₂ and a molecular weight of 144.18 g·mol⁻¹ [REFS‑1][REFS‑2]. The compound is primarily employed as a stable isotope‑labeled internal standard (SIL‑IS) in liquid chromatography‑mass spectrometry (LC‑MS) and gas chromatography‑mass spectrometry (GC‑MS) workflows for the accurate quantification of 4‑NT and related nitroaromatic analytes in environmental, biological, and industrial matrices [REFS‑1][REFS‑3].

4-Nitrotoluene-d7 Substitution Risks: Why Deuterated Analogs Are Not Interchangeable


Deuterated internal standards are often assumed to be functionally equivalent, but subtle differences in deuterium content, labeling position, and isotopic enrichment can profoundly affect chromatographic retention, ionization efficiency, and matrix‑effect compensation [REFS‑1]. For 4‑nitrotoluene, the choice between a methyl‑only deuterated analog (e.g., 4‑NT‑α,α,α‑d₃) and the fully deuterated 4‑NT‑d₇ directly influences mass‑shift magnitude and potential isotopic cross‑talk. Furthermore, isotope‑effects on lipophilicity and analyte‑IS co‑elution have been documented for deuterated SIL‑IS, making direct substitution of one deuterated form for another a source of quantification bias [REFS‑2]. Procurement decisions must therefore be guided by quantitative performance data specific to each isotopic variant.

4-Nitrotoluene-d7 Quantitative Differentiation vs. Analogs and Unlabeled Standard


Full‑Deuteration Mass Shift Advantage Over Partially Labeled d₃‑Analog

4‑NT‑d₇ provides a mass increment of +7 Da relative to unlabeled 4‑NT, whereas the methyl‑only deuterated analog 4‑NT‑α,α,α‑d₃ increases the mass by only +3 Da [REFS‑1][REFS‑2]. In complex matrices, the larger mass shift of the d₇‑analog minimizes the risk of isotopic overlap with the natural M+1/M+2 isotope envelope of the analyte, thereby improving signal‑to‑noise and reducing the need for deconvolution algorithms [REFS‑3].

LC‑MS/MS Stable Isotope Dilution Internal Standard Selection

Isotopic Enrichment Parity with Industry‑Standard d₃‑Analog

Both 4‑NT‑d₇ and 4‑NT‑α,α,α‑d₃ are supplied with an isotopic enrichment of 99 atom % D, as specified by a major manufacturer [REFS‑1][REFS‑2]. This parity ensures that the d₇‑analog matches the labeling fidelity of the widely used d₃‑internal standard, thereby providing equivalent freedom from unlabeled analyte contamination while offering the additional mass‑shift benefit described above.

Stable Isotope Labeling Analytical Standards Procurement Specification

Melting Point Distinction Reflecting Deuteration Extent

Full deuteration of 4‑nitrotoluene lowers the melting point by approximately 2–4 °C relative to the unlabeled compound. 4‑NT‑d₇ exhibits a melting point of 49–52 °C [REFS‑1], whereas unlabeled 4‑NT melts at 51–54 °C [REFS‑2]. This subtle physicochemical shift is a direct consequence of the higher mass and altered vibrational frequencies of C–D bonds and serves as a secondary confirmation of extensive isotopic substitution.

Physicochemical Characterization Deuterium Isotope Effect Purity Assessment

Chemical Purity Specification for Quantitative Workflows

4‑NT‑d₇ is offered with a minimum chemical purity of 98% (by HPLC or GC), as indicated by supplier catalog data [REFS‑1]. This purity level is comparable to that of many analytical‑grade unlabeled nitrotoluene standards and meets the requirements for use as a stable isotope‑labeled internal standard in regulatory bioanalysis and environmental monitoring, where high purity is essential to avoid introducing interfering peaks that could bias quantification.

Analytical Grade Internal Standard Quality Control

Stability Profile and Re‑Analysis Recommendation

According to the manufacturer's stability statement, 4‑NT‑d₇ is stable when stored at room temperature under the recommended conditions. However, after three years, the compound should be re‑analyzed for chemical purity before further use [REFS‑1]. This three‑year re‑test window provides a tangible operational benchmark for inventory management and ensures that laboratories do not unknowingly rely on degraded internal standard that could compromise assay performance.

Long‑Term Storage Shelf‑Life Laboratory Procurement

Optimal Deployment of 4‑Nitrotoluene‑d7: Research and Industrial Application Scenarios


LC‑MS/MS Quantification of 4‑Nitrotoluene in Environmental Water and Soil Extracts

When quantifying trace levels of 4‑nitrotoluene in environmental samples (e.g., groundwater, soil leachates), 4‑NT‑d₇ is added prior to extraction to correct for analyte losses during sample preparation, chromatographic variability, and ion suppression. The +7 Da mass shift ensures baseline separation from the analyte's isotopic envelope, enabling accurate determination of 4‑NT at sub‑ppb concentrations [REFS‑1][REFS‑2].

Metabolic Tracing of Nitrotoluene Biodegradation Pathways

In studies examining the microbial degradation of nitrotoluenes (e.g., by Rhodococcus pyridinivorans NT2), 4‑NT‑d₇ serves as a tracer to distinguish between endogenous and exogenous carbon sources. Its full deuteration allows researchers to monitor the fate of the methyl and aromatic hydrogens simultaneously, providing a more complete picture of metabolic transformation than would be possible with a methyl‑only deuterated analog [REFS‑3].

Stable Isotope Dilution Assays for Industrial Effluent Monitoring

Industrial facilities discharging nitrotoluene‑containing waste streams can implement stable isotope dilution assays using 4‑NT‑d₇ to meet regulatory reporting requirements. The internal standard corrects for matrix effects inherent in complex effluents, delivering the high accuracy and reproducibility needed for compliance with discharge permits and environmental quality standards [REFS‑1].

NMR Spectroscopy of Nitroaromatic Reaction Intermediates

In mechanistic organic chemistry, 4‑NT‑d₇ can be employed as a reaction substrate to investigate kinetic isotope effects and to simplify ¹H NMR spectra by eliminating proton signals from the nitrotoluene core. This application leverages the distinct deuterium resonance and the absence of proton signals in the labeled positions to probe reaction pathways and intermediate structures [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitrotoluene-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.